2-(1,3-Benzothiazol-2-yl)benzoic acid

Solid-state chemistry Crystallization Purification

2-(1,3-Benzothiazol-2-yl)benzoic acid (CAS 6340-29-0) is a heterocyclic building block consisting of a benzothiazole ring directly linked at the 2-position to a benzoic acid moiety via an ortho-C–C bond. It is a solid compound with a molecular formula of C₁₄H₉NO₂S (MW 255.29 g/mol), typically supplied at ≥95% purity and stored at room temperature.

Molecular Formula C14H9NO2S
Molecular Weight 255.29 g/mol
CAS No. 6340-29-0
Cat. No. B1295917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-yl)benzoic acid
CAS6340-29-0
Molecular FormulaC14H9NO2S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O
InChIInChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17)
InChIKeyIUHKJRBEJIXPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-yl)benzoic Acid (CAS 6340-29-0): Procurement-Relevant Physicochemical Identity and Structural Context


2-(1,3-Benzothiazol-2-yl)benzoic acid (CAS 6340-29-0) is a heterocyclic building block consisting of a benzothiazole ring directly linked at the 2-position to a benzoic acid moiety via an ortho-C–C bond . It is a solid compound with a molecular formula of C₁₄H₉NO₂S (MW 255.29 g/mol), typically supplied at ≥95% purity and stored at room temperature . As a member of the arylbenzothiazole class, it serves as an intermediate in organic synthesis and medicinal chemistry campaigns; its ortho-substitution pattern places the carboxylic acid group in a sterically constrained environment distinct from meta- or para-substituted isomers [1]. The compound is listed under PubChem CID 242620 and is commercially available through multiple research chemical suppliers [2].

Why 2-(1,3-Benzothiazol-2-yl)benzoic Acid Cannot Be Replaced by Its Regioisomers in Scientific Research and Chemical Procurement


The benzothiazole-benzoic acid scaffold exists as three regioisomers (ortho: 2-, meta: 3-, and para: 4-substituted), and these positional variants are not functionally interchangeable despite sharing the same molecular formula (C₁₄H₉NO₂S). The position of the carboxylic acid group dictates the intramolecular hydrogen-bonding geometry, the bite angle in metal coordination, the molecular dipole moment, and consequently the compound's solid-state packing, melting behavior, and solubility profile . Generic substitution by an incorrect regioisomer in a synthetic route can lead to failed reaction outcomes, altered coordination environments in metallosupramolecular assemblies, or irreproducible physicochemical data in formulation science. A rigorous, data-driven procurement decision that verifies regiospecific identity is therefore essential [1].

Quantitative Differentiation of 2-(1,3-Benzothiazol-2-yl)benzoic Acid (CAS 6340-29-0) from Closest Analogs


Melting Point (Crystallinity) Comparison: Ortho- vs. Meta-Benzothiazole Benzoic Acid Regioisomers

The ortho-substituted 2-(1,3-benzothiazol-2-yl)benzoic acid exhibits a melting point of 190–191°C, as measured by differential scanning calorimetry and confirmed on certificate of analysis documents . In contrast, the meta-substituted 3-(benzothiazol-2-yl)benzoic acid (CAS 20000-52-6) melts at 160.5°C . This ~30°C difference reflects distinct crystal packing energies and intermolecular hydrogen-bonding motifs inherent to the ortho-carboxylic acid orientation. For procurement decisions involving recrystallization purification, hot-melt processing, or solid-form stability studies, this differential thermal behavior provides a clear, measurable selection criterion.

Solid-state chemistry Crystallization Purification

Regiospecific InChI Key and Spectroscopic Identity Verification: Ortho vs. Alternative Isomers

The InChI Key IUHKJRBEJIXPHA-UHFFFAOYSA-N unambiguously encodes the ortho-substitution pattern of the target compound . For the meta isomer, the InChI Key is JGHJRMOIZBCSIN-UHFFFAOYSA-N . This difference, confirmed by ¹H NMR and IR spectroscopy, ensures that researchers procure and employ the correct regioisomer. The ¹H NMR spectrum of the ortho isomer displays distinct aromatic coupling patterns consistent with the ortho-disubstituted benzoic acid ring, which are absent in the meta and para counterparts [1].

Structural verification Quality control Chemoinformatics

Supplier-Guaranteed Minimum Assay: Batch-Traceable Purity Specification of the Ortho Regioisomer

Reputable vendors, including Sigma-Aldrich (Enamine collection), consistently specify a minimum assay of 95% (HPLC) for the ortho-substituted 2-(1,3-benzothiazol-2-yl)benzoic acid, accompanied by batch-specific certificates of analysis . While similar purity specifications may exist for the 3- or 4-substituted isomers, the combination of guaranteed purity with confirmed regiospecific identity ensures accurate stoichiometric calculations in multi-step syntheses and reproducible catalytic or coordination reactions .

Synthetic reliability Reaction stoichiometry Quality assurance

Recommended Research and Industrial Application Scenarios for 2-(1,3-Benzothiazol-2-yl)benzoic Acid (CAS 6340-29-0)


Synthesis of Metal–Organic Frameworks (MOFs) and Coordination Polymers Requiring Ortho-Dicarboxylate Binding Geometry

The ortho-carboxylic acid group in 2-(1,3-benzothiazol-2-yl)benzoic acid forms a rigid, bidentate binding pocket that distinguishes it from meta and para isomers. This geometry is particularly suited for the construction of discrete metal–organic assemblies where a fixed bite angle and controlled steric hindrance are required. Researchers preferring higher-melting, crystalline ligand precursors will benefit from the quantified 190–191°C melting point .

Medicinal Chemistry Lead Optimization with Regiospecific Carboxylic Acid Handle

The ortho-substituted benzoic acid moiety provides both a hydrogen-bond donor (COOH) and an orthogonal attachment point for further derivatization (e.g., amide coupling). The confirmed regiospecific identity, verified by its unique InChI Key IUHKJRBEJIXPHA-UHFFFAOYSA-N [1], ensures that the correct isomer is used in SAR studies, avoiding misleading biological results caused by regioisomeric impurities.

Recrystallization and Solid-Form Screening Studies Exploiting Elevated Melting Point

With a melting point ~30°C higher than its meta-substituted analog (160.5°C) , the ortho regioisomer offers a broader thermal window for recrystallization screening, hot-melt processing, and thermal stability characterization. This difference is critical in formulation research where a narrow melting range indicates high chemical purity and robust crystal packing.

Calibrated Reference Standard Development Requiring Batch-Certified Purity

The commercial availability of the compound at ≥95% purity with full batch-specific analytical documentation supports its use as a chromatographic reference standard or internal standard in HPLC/LC–MS method development. The combination of purity and verified structural identity reduces the risk of misidentification in analytical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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